4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid chemical properties
4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid chemical properties
Topic: 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
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Executive Summary
4-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1375961-42-4) represents a highly specialized heterocyclic building block in medicinal chemistry. Characterized by an electron-deficient pyrrole core due to the synergistic withdrawal effects of the C2-carboxylic acid and C4-nitrile groups, this scaffold serves as a critical bioisostere for benzoic and nicotinic acids. Its unique electronic profile modulates pKa and lipophilicity, making it a valuable tool for optimizing ligand-target interactions in potassium-competitive acid blockers (P-CABs), antimicrobial agents, and AMPA receptor modulators.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The dual electron-withdrawing groups (EWG) on the pyrrole ring significantly alter the acidity and reactivity compared to the parent pyrrole-2-carboxylic acid. The C4-cyano group lowers the pKa of the carboxylic acid, enhancing ionization at physiological pH, while the N-methyl group eliminates the hydrogen bond donor capacity of the pyrrole nitrogen, improving membrane permeability and metabolic stability.[1]
Vital Statistics
| Property | Value | Note |
| IUPAC Name | 4-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid | |
| CAS Number | 1375961-42-4 | Distinct from unmethylated parent (CAS 80242-24-6) |
| Molecular Formula | C₇H₆N₂O₂ | |
| Molecular Weight | 150.13 g/mol | |
| Exact Mass | 150.0429 Da | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Sparingly soluble in water; soluble in alkaline aq.[2][3][4][5][6][7][8][9] buffers |
| pKa (Predicted) | 3.2 – 3.8 | More acidic than pyrrole-2-carboxylic acid (pKa ~4.5) |
| LogP (Predicted) | 0.2 – 0.6 | Low lipophilicity; suitable for fragment-based design |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (COOH, CN) | |
| Topological PSA | ~66 Ų | Favorable for CNS penetration |
Synthetic Pathways: The "Field-Proven" Protocol
While de novo synthesis from acyclic precursors (e.g., via modified Paal-Knorr or cycloaddition) is possible, the most reliable and scalable route for medicinal chemistry applications involves the functionalization of the pre-formed pyrrole ring .[1] This approach ensures regioselectivity and minimizes side reactions.[1]
Core Synthesis Workflow
The synthesis proceeds via a sequential Electrophilic Aromatic Substitution (EAS) followed by Transition-Metal Catalyzed Coupling .[1]
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Starting Material: Methyl 1-methyl-1H-pyrrole-2-carboxylate.
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Regioselective Bromination: Introduction of bromine at the C4 position.
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Cyanation: Pd-catalyzed or Cu-mediated substitution of bromide with cyanide.
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Hydrolysis: Saponification of the ester to the free acid.[1]
Step-by-Step Methodology
Step 1: Regioselective Bromination at C4
-
Reagents: Methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).
-
Solvent: DMF or THF (anhydrous).[1]
-
Conditions: 0°C to RT, 2–4 hours.
-
Mechanism: The C2-ester deactivates the ring, but the N-methyl group is activating. C5 is sterically accessible but C4 is electronically favored for EAS in 2-substituted pyrroles when controlled at low temperatures, though mixtures of C4/C5 isomers may require chromatographic separation.
-
Validation: Monitor by LC-MS for the monobromo species (M+Br isotope pattern).
Step 2: Palladium-Catalyzed Cyanation
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Reagents: Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%).
-
Solvent: DMA or DMF (degassed).
-
Conditions: 120°C, 12–16 hours, under Argon.
-
Alternative: Rosenmund-von Braun reaction using CuCN in DMF at reflux (older method, harder workup).[1]
-
Workup: Quench with FeSO₄ or dilute ammonia to sequester metal residues.[1] Extract with EtOAc.[1][10]
Step 3: Ester Hydrolysis
-
Reagents: LiOH or NaOH (2-3 eq).
-
Solvent: THF:Water:MeOH (3:1:1).[1]
-
Conditions: RT, 2 hours.
-
Isolation: Acidify to pH 2-3 with 1N HCl. The product typically precipitates; filter and wash with cold water.[1]
Synthesis Flowchart
Caption: Optimized linear synthesis route maximizing regiocontrol and yield.
Reactivity & Functionalization Toolbox
For the medicinal chemist, this molecule offers three distinct vectors for diversification: the carboxylic acid (C2), the nitrile (C4), and the remaining aromatic proton (C5).[1]
Carboxylic Acid Transformations (C2)
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Amide Coupling: Reacts cleanly with primary/secondary amines using HATU/DIPEA or T3P.[1] The electron-withdrawing nitrile reduces the nucleophilicity of the acid oxygen, making activation rapid.
-
Hydrazide Formation: Reaction with hydrazine hydrate yields pyrrole-2-carbohydrazides, a privileged scaffold for antimicrobial agents (e.g., anti-tuberculars).[1]
Nitrile Transformations (C4)
-
Tetrazole Formation: [3+2] Cycloaddition with sodium azide/ZnBr₂ yields the tetrazole bioisostere.[1]
-
Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile to the primary amine (CH₂NH₂), reversing the electronic character from EWG to EDG.[1]
-
Hydrolysis: Controlled hydrolysis yields the primary amide (CONH₂).[1]
C-H Activation (C5)
-
Direct Arylation: The C5 position is the most acidic C-H bond on the ring.[1] Pd-catalyzed C-H activation can install aryl or heteroaryl groups directly, a strategy used in the synthesis of complex alkaloids and P-CAB analogs.
Reactivity Map
Caption: Divergent synthesis pathways from the core scaffold.[1]
Applications in Drug Discovery[3][4][5][14]
Scaffold Hopping & Bioisosterism
The 4-cyano-1-methylpyrrole moiety serves as a bioisostere for 4-substituted benzoic acids . The geometry of the pyrrole ring (bond angles ~108°) differs from the benzene ring (120°), allowing for subtle adjustments in the vector of the substituents.[1]
-
Use Case: If a benzoic acid moiety in a lead compound shows poor metabolic stability or solubility, replacing it with this pyrrole core can lower logP and alter metabolic soft spots.[1]
Therapeutic Areas[3][15]
-
Potassium-Competitive Acid Blockers (P-CABs): Analogs of Vonoprazan utilize pyrrole cores. The 4-cyano group mimics the electron-withdrawing nature of sulfonyl groups often found in this class, potentially improving binding affinity to the H+/K+-ATPase pump.
-
AMPA Receptor Potentiators: Research indicates that 4-cyanopyrrole-2-carboxylic acid derivatives act as positive allosteric modulators of AMPA receptors, offering potential in treating cognitive deficits (Schizophrenia, Alzheimer's).
-
Antimicrobial Agents: Derivatives converted to hydrazides and coupled with aldehydes (Schiff bases) have demonstrated MIC values comparable to Ethambutol against Mycobacterium tuberculosis.[1]
Handling & Safety
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
Storage & Stability:
-
Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Hygroscopic: Keep container tightly closed.[1]
-
Stable under standard laboratory conditions; avoid strong oxidizing agents and strong bases (unless intended for hydrolysis).[1]
References
-
PubChem. "4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CID 71692389)."[2][8] National Library of Medicine.[1] [Link]
-
Google Patents. "Pyrrole and pyrazole derivatives as potentiators of glutamate receptors (US20070066573A1)."[1]
-
Mote, G. D., et al. "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives." Der Pharma Chemica, 2015, 7(2):153-159.[1] [Link]
Sources
- 1. vlifesciences.com [vlifesciences.com]
- 2. 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid | C7H6N2O2 | CID 71692389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globaljournals.org [globaljournals.org]
- 5. acgpubs.org [acgpubs.org]
- 6. article.sapub.org [article.sapub.org]
- 7. US3658838A - Process for the preparation of 1 5-disubstituted-4-cyano-pyrazoles - Google Patents [patents.google.com]
- 8. PubChemLite - 4-cyano-1-methyl-1h-pyrrole-2-carboxylic acid (C7H6N2O2) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
